(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
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Overview
Description
(Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzofuran core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with a suitable benzofuran derivative under acidic conditions. The reaction is often catalyzed by a strong acid like sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Amines, thiols, basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the development of new drugs or therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of multiple functional groups allows for diverse interactions with biological molecules, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4,5-trimethoxybenzoate
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,5-Trimethoxybenzoic acid
Uniqueness
Compared to similar compounds, (Z)-2-(4-(methoxycarbonyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate stands out due to its benzofuran core and the presence of multiple functional groups
Properties
IUPAC Name |
[(2Z)-2-[(4-methoxycarbonylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O9/c1-31-22-12-17(13-23(32-2)25(22)33-3)27(30)35-18-9-10-19-20(14-18)36-21(24(19)28)11-15-5-7-16(8-6-15)26(29)34-4/h5-14H,1-4H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQALVNWARWEAH-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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